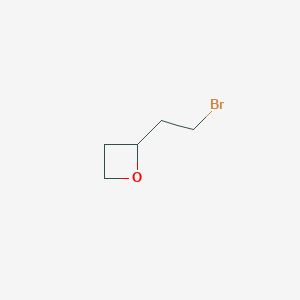

2-(2-Bromoethyl)oxetane

描述

Historical Context and Evolution of Oxetane (B1205548) Research

The study of oxetanes has a history stretching back over a century. A pivotal moment in oxetane synthesis was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and G. Chieffi, who observed the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane ring. lancs.ac.ukwikipedia.orgcambridgescholars.comrsc.org However, the structure of the product was not definitively identified until 1954 by George Büchi, after whom the reaction is now jointly named. cambridgescholars.comrsc.orgmdpi.com For many years, research into oxetanes was somewhat limited due to the synthetic challenges posed by the inherent ring strain of the four-membered system. magtech.com.cnacs.org

The perception of oxetanes began to shift significantly with their discovery in complex, biologically active natural products. acs.org A prominent example is the potent anticancer agent Paclitaxel (Taxol), first isolated in 1971, which features an oxetane ring critical to its biological function of stabilizing microtubules. acs.orgnih.govillinois.edu This discovery spurred greater interest in the synthesis and biological relevance of the oxetane motif. A further renaissance in oxetane research was initiated in the early 2000s through influential reports on their use as bioisosteric replacements for gem-dimethyl and carbonyl groups, which demonstrated their ability to enhance crucial drug-like properties. researchgate.netacs.orgacs.org This evolution has cemented the oxetane ring as a valuable component in the modern chemist's toolbox, moving it from a synthetic challenge to a strategic design element. magtech.com.cnnih.gov

Structural Characteristics of the Oxetane Ring System in Academic Research Contexts

The oxetane ring is a saturated heterocycle consisting of three carbon atoms and one oxygen atom. nih.gov Its structure is defined by significant ring strain, calculated to be approximately 106 kJ/mol, which is a primary determinant of its chemical reactivity. mdpi.com Unlike the planar cyclobutane, the unsubstituted oxetane ring adopts a slightly puckered conformation. illinois.edumdpi.com The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more pronounced pucker in the ring. acs.orgmdpi.com

Detailed structural parameters have been determined through techniques such as X-ray crystallography and electron diffraction. acs.orgillinois.edu These studies provide precise measurements for the geometry of the oxetane core.

| Parameter | Value | Reference |

|---|---|---|

| C-O Bond Length | ~1.46 Å | acs.org |

| C-C Bond Length | ~1.53 Å | acs.org |

| C-O-C Bond Angle | ~90.2° | acs.org |

| C-C-O Bond Angle | ~92.0° | acs.org |

| C-C-C Bond Angle | ~84.8° | acs.org |

| Puckering Angle (at 90 K) | 10.7° | illinois.edumdpi.com |

The strained C–O–C bond angle exposes the oxygen atom's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor. acs.orgmdpi.com Experimental evidence shows that oxetanes form more effective hydrogen bonds than many other cyclic ethers and can compete with most carbonyl functional groups, such as ketones and esters. acs.orgmdpi.com This polarity and hydrogen-bonding capacity are critical to the advantageous physicochemical properties that oxetanes confer upon larger molecules. researchgate.netacs.org

Rationale for Investigating Halogenated Oxetanes, with a Focus on 2-(2-Bromoethyl)oxetane

The strategic value of oxetanes in academic research, particularly in medicinal chemistry, often stems from their use as bioisosteres—substituents that can replace other functional groups to fine-tune a molecule's properties. researchgate.netacs.org They are frequently employed to replace gem-dimethyl or carbonyl groups to improve aqueous solubility, metabolic stability, and lipophilicity, or to explore new intellectual property space. nih.govacs.orgacs.org

Halogenated oxetanes represent a particularly important subclass of these building blocks. The introduction of a halogen, such as bromine, provides a reactive handle for further synthetic elaboration. chemrxiv.org The carbon-bromine bond is susceptible to nucleophilic substitution and can participate in a variety of cross-coupling reactions, allowing for the covalent linkage of the oxetane motif to other molecular fragments.

This compound is a prime example of such a strategic building block. It combines two key features:

The Oxetane Core : This provides the desirable physicochemical properties associated with the ring, such as polarity and metabolic stability. acs.orgmdpi.com

The Bromoethyl Group : The primary alkyl bromide offers a site for facile chemical modification. The two-carbon ethyl linker provides conformational flexibility and specific spatial separation between the oxetane ring and any newly introduced functionality.

This bifunctional nature makes This compound a versatile intermediate for constructing complex molecular architectures and for generating libraries of diverse compounds for screening in drug discovery programs.

Overview of Research Trajectories Pertaining to this compound

While dedicated studies focusing exclusively on the synthesis and properties of This compound are not extensively documented in isolation, its research trajectory is best understood through its application as a synthetic precursor. The compound is representative of a class of bromoalkyl-substituted heterocycles used to build more complex molecules. For instance, related structures such as N,N-bis(2-bromoethyl)sulfonamides are used in the synthesis of spirocyclic systems containing an oxetane ring. mdpi.com Similarly, (2-bromoethyl)sulfonium salts have been employed in reactions to generate 2,2-disubstituted oxetanes. researchgate.net

The primary research application for This compound lies in its role as an electrophilic building block. Research efforts would typically involve its reaction with various nucleophiles to generate a wide array of 2-substituted oxetane derivatives. These trajectories include:

Synthesis of Pharmaceutical Scaffolds : Its use in reactions to attach the oxetane-ethyl group to amines, phenols, thiols, and other nucleophilic fragments common in drug molecules.

Development of Novel Building Blocks : The modification of the bromoethyl group to create other functional handles, thereby expanding the synthetic utility of the oxetane core.

Combinatorial Chemistry : The use of This compound in parallel synthesis to rapidly generate libraries of related compounds for high-throughput screening in drug discovery and materials science.

The overarching research trajectory is therefore not the study of the compound itself, but its utilization as a tool to access novel chemical space, leveraging the combined structural benefits of the oxetane ring and the synthetic versatility of the bromoethyl functional group. magtech.com.cnchemrxiv.org

Structure

3D Structure

属性

分子式 |

C5H9BrO |

|---|---|

分子量 |

165.03 g/mol |

IUPAC 名称 |

2-(2-bromoethyl)oxetane |

InChI |

InChI=1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |

InChI 键 |

ZVDZWKMUYONCQC-UHFFFAOYSA-N |

规范 SMILES |

C1COC1CCBr |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Oxetane and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Moiety.benchchem.comnih.govtandfonline.comresearchgate.nettandfonline.com

The significant ring strain of the oxetane ring, comparable to that of an epoxide, makes it prone to ring-opening reactions. acs.orgnih.gov These reactions can be initiated by various reagents and proceed through different mechanisms, leading to a diverse array of functionalized products. tandfonline.comresearchgate.net The strain in the four-membered ring facilitates opening with nucleophiles, rearrangements, and ring expansions. acs.org

Nucleophilic Ring Opening Mechanisms.nih.gov

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. acs.org The mechanism of nucleophilic ring-opening typically involves the attack of a nucleophile on one of the α-carbon atoms of the oxetane ring, leading to the cleavage of a carbon-oxygen bond. This process is often catalyzed by acids, which activate the oxetane by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. tandfonline.com

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In many cases, the nucleophile attacks the less substituted carbon atom. tandfonline.com A variety of nucleophiles, including indoles, carbazoles, pyrazoles, azides, benzenethiols, and phenols, have been successfully employed in the ring-opening of oxetanes, highlighting the versatility of this reaction. thieme-connect.de For instance, the reaction of oxetanes with aryl borates in the presence of a chiral catalyst can lead to the formation of ring-opened products with high enantioselectivity. researchgate.net

A bioinspired cobalt-catalysis strategy has been developed to generate nucleophilic radicals via oxetane ring-opening. acs.org This method involves the initial ring-opening of the oxetane with trimethylsilyl (B98337) bromide (TMSBr), followed by reaction with a nucleophilic Co(I) complex via an SN2 pathway. acs.org This forms a Co(III)-alkyl intermediate which can then undergo homolytic cleavage of the Co-C bond to produce an alkyl radical. acs.org

Ring-Opening Polymerization Mechanisms of Oxetanes.researchgate.net

Oxetanes can undergo ring-opening polymerization (ROP) to form polyethers. This process is typically initiated by cationic species, such as strong acids or Lewis acids. rsc.orgrsc.org The polymerization of oxetane is generally more facile than that of epoxides due to the higher basicity of the oxetane oxygen, even though their ring strains are similar. osti.gov

The mechanism of cationic ROP of oxetanes can proceed through two main pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.com

Active Chain End (ACE) Mechanism: In this mechanism, the monomer nucleophilically attacks the α-carbon of the growing polymer chain's tertiary oxonium ion. This leads to the formation of a linear polyether. tandfonline.com

Activated Monomer (AM) Mechanism: This pathway involves the attack of a hydroxyl group from the polymer chain on the α-carbon of a protonated monomer. The AM mechanism can lead to the formation of branched polymers. tandfonline.com

Computational studies using density functional theory (DFT) have shown that the polymerization of oxetane involves the continuous attack of the oxygen atom of an oxetane monomer on the carbon atom of the oxetane cation. rsc.orgrsc.org The initial step of this process has a very low activation energy, indicating that acid-activated oxetane readily polymerizes. rsc.org

The choice of initiator and reaction conditions can influence the polymerization mechanism and the structure of the resulting polymer. For example, using BF₃·O(C₂H₅)₂ as an initiator for the polymerization of 3-ethyl-3-hydroxymethyl oxetane can result in a branched polyether due to the competition between the ACE and AM mechanisms. tandfonline.com

Reactivity of the Bromoethyl Substituent

The bromoethyl group of 2-(2-bromoethyl)oxetane provides a reactive handle for further functionalization, primarily through nucleophilic substitution reactions.

Substitution Reactions (e.g., SN1 and SN2 Pathways) on the Bromoethyl Group.acs.org

The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. bloomtechz.com These reactions typically proceed via an SN2 mechanism, especially given that it is a primary alkyl halide. bloomtechz.comlibretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to the displacement of the bromide ion. libretexts.org

The reactivity of the bromoethyl group can be compared to other bromoalkyl compounds. For instance, the bromomethyl group in 2-(bromomethyl)oxetane (B1285880) is generally more reactive towards nucleophilic attack than the bromoethyl group in this compound. This difference in reactivity can be attributed to steric factors and the electronic influence of the oxetane ring.

Influence of Polymer Structure on SN2 Reactivity of Pendant Bromoethyl Groups.core.ac.uk

Research on the reaction of poly[(ω-chloroalkyl)oxirane]s with a nucleophile indicated that the reactivity of a pendant reactive group decreases significantly after both of its nearest neighbors have reacted. core.ac.uk However, only a slight change in reactivity is observed when only one neighbor has reacted. core.ac.uk This suggests a "neighboring group effect" where the reacted substituents sterically or electronically hinder the approach of the nucleophile to the unreacted sites. Increasing the length of the pendant chain has been shown to decrease the impact of this neighboring group effect. core.ac.uk

The synthesis of poly(bromoethyl acrylate) via RAFT polymerization has produced a highly reactive polymer precursor for post-polymerization modification through nucleophilic substitution. acs.orgresearchgate.net This allows for the facile introduction of a wide range of functional groups under mild conditions. acs.org

Ring-Expansion and Rearrangement Reactions of Oxetane Systems.benchchem.com

In addition to ring-opening, the strained oxetane ring can undergo ring-expansion and rearrangement reactions to form larger, more stable heterocyclic systems. nih.govsioc-journal.cn These transformations are often catalyzed by Lewis acids or proceed under photochemical conditions. rsc.orgrsc.org

Ring expansion reactions can be used to synthesize larger oxygen-containing heterocycles, such as tetrahydrofurans. sioc-journal.cn These reactions can occur through various mechanisms, including those involving carbenes, metal-catalyzed cycloadditions, and intramolecular cycloadditions with neighboring group participation. sioc-journal.cn For example, photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters leads to the formation of cis-2,2,3-trisubstituted tetrahydrofurans with high diastereoselectivity. rsc.org DFT calculations suggest this reaction proceeds via the formation of an ylide followed by a stereospecific rearrangement. rsc.org

Rearrangement reactions of oxetanes can lead to the formation of structurally diverse products. For instance, oxetane-tethered anilines have been shown to undergo an unusual skeletal reorganization in the presence of an In(OTf)₃ catalyst to form 1,2-dihydroquinolines. nih.gov This process is believed to proceed through an initial nitrogen attack followed by a series of bond cleavage and formation events. nih.gov Another example is the aza-oxyallyl cation driven rearrangement of 3-amido oxetanes to form 2-oxazoline amide ethers. acs.org

Other Transformations and Derivatizations of this compound Frameworks

The this compound framework possesses two primary sites for chemical transformation: the electrophilic carbon of the bromoethyl side chain and the strained four-membered oxetane ring itself. This duality allows for a range of derivatizations through either nucleophilic substitution at the side chain or ring-opening of the heterocyclic core. The chosen reaction pathway is often dictated by the nature of the reagents and the specific reaction conditions employed.

One of the principal transformations involves the alkylation of various nucleophiles via substitution of the bromine atom on the ethyl side chain. This reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. This method allows for the introduction of a wide array of functional groups, tethered to the oxetane ring by an ethylene (B1197577) linker. An example of this reactivity is seen in the alkylation of pyridine (B92270) derivatives. Under basic conditions, compounds like 6-(trifluoromethyl)pyridin-3-amine can be effectively alkylated by the this compound framework, demonstrating the utility of the bromoethyl group as a handle for derivatization.

Beyond simple substitution at the side chain, the oxetane ring itself is susceptible to a variety of transformations, primarily through ring-opening reactions. magtech.com.cnresearchgate.net The significant ring strain of the oxetane, estimated at 106 kJ/mol, makes it a reactive intermediate for synthesis. ethz.ch These ring-opening reactions can be initiated by nucleophiles, electrophiles, acids, or radicals, with the regioselectivity being a key consideration for unsymmetrical oxetanes like this compound. magtech.com.cn

Nucleophilic ring-opening reactions are a major class of transformations for oxetanes. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the ring oxygen (the C4 position), a process governed by steric effects. magtech.com.cn Conversely, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon (the C2 position), a pathway controlled by electronic effects due to the stabilization of the resulting partial positive charge. magtech.com.cn

The following table summarizes representative transformations involving the this compound framework and its close analogues, highlighting the versatility of this scaffold in organic synthesis.

| Reactant/Framework | Reagent(s) | Reaction Type | Product Type/Description | Key Findings & Citations |

|---|---|---|---|---|

| This compound Analogue | Pyridine derivative (e.g., 6-(trifluoromethyl)pyridin-3-amine), Base | Nucleophilic Substitution (SN2) | N-Alkylated Pyridine | Demonstrates the reactivity of the bromoethyl side chain for alkylating nitrogen nucleophiles. |

| Unsymmetric Oxetane | Strong Nucleophiles (e.g., organometallics, amines) | Nucleophilic Ring-Opening | γ-Substituted Primary Alcohol | Attack occurs preferentially at the less substituted β-carbon of the oxetane ring due to steric control. magtech.com.cn |

| Unsymmetric Oxetane | Weak Nucleophiles (e.g., alcohols, water), Acid Catalyst | Acid-Catalyzed Ring-Opening | γ-Substituted Secondary Alcohol Ether/Diol | Attack occurs at the more substituted α-carbon, which can better stabilize a partial positive charge (electronic control). magtech.com.cn |

| Fluoroalkylidene-oxetane | HBr/AcOH | Ring-Opening | Tetrasubstituted Fluoroalkene (Bromoalcohol) | The ring-opening with bromide ions is directed by the electronic influence of the fluorine atom, not steric hindrance. beilstein-journals.org |

| 2-Monosubstituted Oxetane | Metabolic Conditions (e.g., in rat hepatocytes) | Metabolic Ring Scission | Hydroxy Acid and Diol Metabolites | Highlights a potential pathway for biodegradation or metabolic transformation of the oxetane ring. acs.org |

Furthermore, derivatization can be achieved by utilizing the oxetane as a building block for more complex structures. For instance, spirocyclic systems, which are of interest in medicinal chemistry, can be synthesized. acs.org The synthesis of a ciprofloxacin (B1669076) analogue containing a spirocyclic oxetane motif was achieved by reacting the parent amine with a suitable oxetane building block under basic conditions (KOtBu in DMSO), resulting in a 68% yield. acs.org This illustrates how preformed oxetane frameworks can be incorporated into larger molecular architectures.

In some cases, the reactivity of both the side chain and the ring can be exploited. While a 1989 study noted an attempted but unsuccessful synthesis of this compound, modern synthetic methods have made such scaffolds more accessible. core.ac.uk The presence of the bromine atom provides a reactive handle for introducing functionality, while the strained oxetane ring offers a gateway to linear, functionalized chains through controlled ring-opening, making the this compound framework a versatile intermediate in synthetic chemistry. magtech.com.cn

Applications in Polymer Science and Advanced Materials Research

Monomer Design for Polyoxetane Synthesis

The design of oxetane (B1205548) monomers is crucial for controlling the properties of the resulting polymers. Functional groups on the oxetane ring dictate the polymer's solubility, reactivity, and final architecture. The bromoalkyl functionality, as seen in derivatives like (ω-bromo-2-oxaalkyl)oxetanes, is particularly useful for producing polymers that can be modified post-polymerization. oup.com

Functionalized oxetane monomers, such as those bearing a terminal bromide, can undergo cationic ring-opening polymerization to yield soluble polyoxetanes. oup.comoup.com For instance, (ω-bromo-2-oxaalkyl)oxetanes, which are structurally related to 2-(2-bromoethyl)oxetane, have been successfully polymerized. These monomers are typically synthesized via the etherification of a hydroxymethyl-substituted oxetane, like 3-hydroxymethyl-3-methyloxetane, with an appropriate α,ω-dibromoalkane in the presence of a phase-transfer catalyst. oup.com

The subsequent polymerization, often initiated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), results in linear polyethers with pendant bromoalkyl groups. oup.com These polymers are generally soluble in common organic solvents. wikipedia.org The molecular weight of these soluble polyoxetanes can be controlled to some extent by the polymerization conditions, although side reactions can influence the final molar mass. oup.comacs.org Research has shown the synthesis of soluble polyoxetanes with molecular weights (Mₙ) in the range of 3500–5500 g/mol from such bromo-functionalized monomers. oup.com

Table 1: Synthesis of (ω-Bromo-2-oxaalkyl)oxetanes and Corresponding Bisoxetanes

| Reactants | Mole Ratio (Dibromide/Oxetane) | Catalyst (mol%) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|

| 3-Hydroxymethyl-3-methyloxetane + 1,4-Dibromobutane | 5.0 | 5.0 | 1.5 | 3a: 84%, 4a: 11% |

| 3-Hydroxymethyl-3-methyloxetane + 1,4-Dibromobutane | 1.0 | 5.0 | 1.5 | 3a: 49%, 4a: 43% |

| 3-Hydroxymethyl-3-methyloxetane + 1,6-Dibromohexane | 5.0 | 5.0 | 1.5 | 3b: 87%, 4b: 9% |

| 3-Hydroxymethyl-3-methyloxetane + 1,6-Dibromohexane | 1.0 | 5.0 | 1.5 | 3b: 54%, 4b: 39% |

Data derived from a study on the etherification of 3-hydroxymethyl-3-methyloxetane. oup.com 3a/3b represent the monobrominated oxetane, and 4a/4b represent the bisoxetane derivative.

Cross-linked polyoxetane networks can be engineered by incorporating difunctional oxetane monomers, also known as bisoxetanes, into the polymerization process. oup.comoup.com These bisoxetanes act as cross-linking agents, forming connections between linear polymer chains to create an insoluble, three-dimensional network. oup.comamanote.com Such resins often exhibit elasticity and enhanced dimensional stability. wikipedia.orgoup.com

The synthesis of these cross-linked materials can be achieved by copolymerizing a monofunctional oxetane monomer with a bisoxetane comonomer. oup.com For example, copolymerizing a (ω-bromo-2-oxaalkyl)oxetane with a bis(3-methyl-3-oxetanyl)dioxaalkane results in an insoluble, elastic polyoxetane resin that retains the pendant bromide groups for potential further reactions. oup.com The photopolymerization of difunctional oxetanes derived from bisphenol A has also been shown to yield cross-linked networks with very low volume shrinkage (as low as 0.2%), a highly desirable property in applications like coatings and adhesives. nih.gov

Synthesis of Soluble Polyoxetanes from Functionalized Monomers

Functionalized Polyether Synthesis through Oxetane Polymerization

The ring-opening polymerization of functionalized oxetanes is a powerful method for synthesizing specialty polyethers. oup.com The oxetane ring's high strain energy (approximately 107 kJ/mol) facilitates a cationic ring-opening mechanism, leading to the formation of a polyether backbone. wikipedia.org By choosing oxetane monomers with specific side chains, polymers with desired functionalities, such as hydroxyl, azide, or alkyne groups, can be created. acs.orgnih.govnih.gov

For example, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) yields hyperbranched polyether polyols with a high density of primary hydroxyl groups. acs.orgnih.gov These hydroxyl groups can serve as sites for further chemical modification. vot.pl Similarly, copolymerization of oxetane derivatives with other cyclic ethers like glycidol (B123203) can produce biocompatible hyperbranched polyether polyols. acs.org The polymerization mechanism can be complex, often involving both an active chain end (ACE) and an activated monomer (AM) mechanism, which influences the polymer's final structure and degree of branching. acs.org

Role of this compound and its Derivatives in Specialty Polymer Architectures

Derivatives of this compound are valuable building blocks for creating specialty polymer architectures, including star polymers, graft copolymers, and dendritic structures. The bromoethyl group serves as a convenient initiation site for other polymerization techniques or as a point of attachment for various molecules post-polymerization.

Graft Copolymers: A polyoxetane backbone containing pendant bromoethyl groups can be used as a macroinitiator for techniques like Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach allows for the growth of different polymer chains from the polyether backbone, leading to well-defined graft copolymers.

Star Polymers: Hyperbranched polyethers synthesized from hydroxyl-functionalized oxetanes can be functionalized to create macroinitiators for star polymers. For instance, a core made from poly(3-ethyl-3-hydroxymethyloxetane) can be functionalized and used to grow polymer arms, such as poly(ethylene oxide), resulting in star-shaped copolymers. vot.pl

Dendritic-Linear Architectures: A hyperbranched polyether core based on 3-ethyl-3-(hydroxymethyl)oxetane has been reacted with 2-bromo-isobutyrylbromide to create a multifunctional macroinitiator with approximately 25 initiating sites. This was subsequently used for the ATRP of methyl acrylate (B77674) to yield a copolymer with a unique dendritic-linear architecture. researchgate.net

The versatility of the bromo-functional group allows for its conversion into other functionalities via nucleophilic substitution, further expanding the range of possible polymer architectures.

Polymer Microstructure Analysis and Stereospecific Polymerization from Oxetane Monomers

The microstructure of polyoxetanes, including tacticity and regioregularity, significantly influences their physical properties. Controlling the stereochemistry during polymerization is a key area of research for producing materials with specific characteristics, such as altered thermal properties and the ability to form stereocomplexes. researchgate.net

Stereospecific polymerization of oxetane monomers can be achieved under specific reaction conditions with appropriate initiator systems. wikipedia.org For example, the anionic ring-opening polymerization of a chiral, xylose-derived oxetane monomer has been shown to produce enantiomerically pure and regioregular isotactic polyethers. researchgate.net These stereoregular polymers can exhibit unique properties; for instance, mixing enantiopure polymer strands of opposite chirality can lead to the formation of a stereocomplex, which often has a higher melting temperature and different mechanical properties compared to the individual enantiopure polymers. researchgate.net The analysis of the resulting polymer's microstructure and conformation is typically carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxymethyl-3-methyloxetane |

| (ω-Bromo-2-oxaalkyl)oxetane |

| 3-(6-Bromo-2-oxahexyl)-3-methyloxetane |

| 3-(8-bromo-2-oxaoctyl)-3-methyloxetane |

| 1,4-Dibromobutane |

| 1,6-Dibromohexane |

| Bis(3-methyl-3-oxetanyl)dioxaalkane |

| Boron trifluoride etherate |

| 3-ethyl-3-(hydroxymethyl)oxetane (EHO) |

| Glycidol |

| 3,3-Bis(hydroxymethyl)oxetane |

| Poly(ethylene oxide) |

| 2-Bromo-isobutyrylbromide |

| Methyl acrylate |

| 1-(2-bromoethyl)-4-chloromethylbenzene |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation in Oxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Structural Analysis of Oxetanes

Beyond static structural confirmation, NMR is a powerful tool for real-time reaction monitoring to obtain kinetic insights. rsc.org By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in the synthesis or subsequent reaction of 2-(2-Bromoethyl)oxetane, ¹H NMR integration can be used to calculate the relative amounts of starting materials, intermediates, and products, allowing for the determination of reaction rates and kinetic models. researchgate.net This method has been successfully used to follow the progress of Paternò–Büchi reactions to form oxetanes and to study their subsequent cleavage. researchgate.netmdpi.comnih.gov Advanced 2D NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of substituted oxetanes by analyzing through-space correlations between protons. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Oxetanes and Related Bromo-Compounds This table illustrates the typical chemical shifts observed for protons and carbons in environments similar to those in this compound. Note that these are analogous compounds.

| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Source |

| 3-(Bromomethyl)oxetan-3-yl)methanol | ¹H NMR (CDCl₃) | 4.45 | Oxetane (B1205548) ring protons (4H, s) | researchgate.net |

| 4.00 | -CH ₂OH (2H, s) | researchgate.net | ||

| 3.70 | -CH ₂Br (2H, s) | researchgate.net | ||

| Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | ¹³C NMR (CDCl₃) | 58.1, 51.5, 50.5, 48.6 | Piperidine ring and adjacent carbons | |

| 34.3, 31.8, 30.7, 28.9, 22.8, 22.5 | Alkyl chain carbons | |||

| 173.1 | Carbonyl carbon (C=O) | |||

| 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | ¹³C NMR (CDCl₃) | 80.9 | OC H₂ (oxetane ring) | rsc.org |

| 62.8 | NC H₂ (oxetane ring) | rsc.org | ||

| 136.5, 128.8, 117.4 | Aromatic CH | rsc.org |

Mass Spectrometry (e.g., HRMS) for Compound Characterization

Mass spectrometry (MS) is crucial for determining the molecular weight of newly synthesized oxetane derivatives and for gaining structural information through analysis of fragmentation patterns. For this compound, electron ionization (EI) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of a compound's elemental composition. rsc.org For an oxetane derivative, HRMS can confirm the calculated molecular formula with high accuracy (typically within 5 ppm), which is a standard requirement for the characterization of a new chemical entity. rsc.org For example, the HRMS analysis of 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane showed an observed m/z of 299.0038 for the [M+H]⁺ ion, which corresponds well with the calculated value of 299.0031 for the formula C₁₁H₁₂N₂O₃⁷⁹Br. rsc.org This level of precision is essential for distinguishing between isomers and compounds with similar nominal masses.

Table 2: Representative Mass Spectrometry Data for Bromo-Oxetane Derivatives This table provides examples of how mass spectrometry is used to characterize oxetane compounds containing bromine.

| Compound | Ionization Method | Calculated m/z | Observed m/z | Ion Type | Source |

| 2-bromo-6,7,8,9-tetrahydrospiro[benzo core.ac.ukannulene-5,3′-oxetane] | EI-MS | 266.03 (for C₁₃H₁₅BrO) | 235.9 | [M-CH₂O]⁺ | mdpi.com |

| 3-(Bromomethyl)oxetan-3-yl)methanol | MS (Q+1 mode) | 181 (for C₅H₉BrO₂) | 182 | [M+H]⁺ | researchgate.net |

| 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | HRMS (ESI) | 299.0031 (for C₁₁H₁₂N₂O₃⁷⁹Br) | 299.0038 | [M+H]⁺ | rsc.org |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Properties

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the properties of polymers derived from oxetane monomers like this compound. advanced-emc.comlabmanager.com The polymerization of oxetanes, often via cationic ring-opening polymerization, yields polyethers whose thermal behavior dictates their potential applications. nih.gov

DSC measures the heat flow to or from a sample as a function of temperature, revealing key thermal transitions. fiveable.me For polyoxetanes, DSC is used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov It can also identify melting temperatures (Tm) for crystalline or semi-crystalline polymers and exothermic events like curing or decomposition. mdpi.comfiveable.me

TGA measures the change in a sample's mass as a function of temperature, providing critical information about its thermal stability. labmanager.comfiveable.me The TGA thermogram indicates the onset temperature of decomposition and the temperature at which significant mass loss occurs (e.g., Td5%, the temperature of 5% weight loss). researchgate.netcnrs.fr This data is essential for defining the upper service temperature of a polyoxetane-based material. For example, cured resins from oxetane monomers have been shown to exhibit high thermal stability, with 5% weight loss temperatures (Td5%) in the range of 374–386 °C. researchgate.netcnrs.fr

Table 3: Thermal Properties of Various Polyoxetanes Determined by DSC and TGA This table showcases typical thermal data obtained for different polymers derived from oxetane monomers, illustrating the type of information gathered from these analyses.

| Polymer/Cured Resin | Analytical Method | Property | Value | Source |

| Poly(AMMO) | DSC | Glass Transition Temp. (Tg) | -42 °C | nih.gov |

| Poly(BAMO) | DSC | Glass Transition Temp. (Tg) | -41 °C | nih.gov |

| Cured PNOX/2,2′-BPOX with IBDCPA | DSC | Glass Transition Temp. (Tg) | 97–118 °C | researchgate.net |

| Cured PNOX/2,2′-BPOX with IBDCPA | TGA | 5% Weight Loss Temp. (Td5%) | 374–380 °C | researchgate.net |

| Cured THPMOX/2,2′-BPOX with IBDCPA | DSC | Glass Transition Temp. (Tg) | 96–128 °C | cnrs.fr |

| Cured THPMOX/2,2′-BPOX with IBDCPA | TGA | 5% Weight Loss Temp. (Td5%) | 381–386 °C | cnrs.fr |

X-ray Crystallography for Solid-State Molecular Architecture Determination of Oxetane Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For oxetane derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and relative or absolute stereochemistry. rsc.orgacs.org The analysis of single crystals of a compound like this compound would confirm the connectivity and provide exact geometric parameters of the oxetane ring and its substituent.

Crystallographic studies on various oxetanes have revealed important structural features of the four-membered ring. acs.org Unsubstituted oxetane is nearly planar, a conformation that minimizes ring strain. acs.org However, the introduction of substituents often causes the ring to adopt a more puckered conformation to alleviate steric interactions. acs.org For instance, X-ray studies of homodimeric oxetanes derived from naphthoquinone have elucidated the exact stereochemistry and puckering of the ring system. rsc.org While a crystal structure for this compound itself is not reported, this technique remains the gold standard for absolute structural assignment of any new crystalline oxetane derivative. uni-muenchen.deuni-muenchen.de

Table 4: Selected X-ray Crystallography Data for a Representative Oxetane This table shows an example of the kind of structural data obtained from X-ray crystallography, using the reported structure of a naphthoquinone-derived oxetane (NQ-Ox) as an illustration.

| Compound | Parameter | Description | Value | Source |

| NQ-Ox | Crystal System | - | Monoclinic | rsc.org |

| Space Group | - | P2₁/c | rsc.org | |

| C-O Bond Length | Oxetane Ring | 1.46 Å (avg.) | acs.org | |

| C-C Bond Length | Oxetane Ring | 1.53 Å (avg.) | acs.org | |

| C-O-C Bond Angle | Oxetane Ring | 90.2° | acs.org | |

| Puckering Angle | Degree of ring non-planarity | 16° (for EDO) | acs.org |

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Gas Chromatography)

Chromatographic techniques are indispensable tools for both monitoring the progress of reactions involving oxetanes and for the purification of the final products. mdpi.com The choice between methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound of interest.

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. For a relatively small molecule like this compound, GC would be an excellent method to monitor its formation in a reaction mixture or to assess its purity. Often, GC is coupled with a mass spectrometer (GC-MS), which allows for the separation of components in a mixture followed by their immediate identification based on their mass spectra. researchgate.net

For less volatile, thermally sensitive, or more polar oxetane derivatives, HPLC is the purification method of choice. rsc.orgnih.gov Preparative HPLC can be used to isolate products in high purity from complex reaction mixtures. rsc.org For example, the purification of oxetane derivatives formed in photochemical reactions or peptide modifications has been successfully achieved using both normal-phase and reverse-phase HPLC. rsc.orgnih.gov The purity of oxetane compounds is often reported based on HPLC analysis, which quantifies the area percentage of the main peak in the chromatogram. mdpi.com

Table 5: Applications of Chromatographic Techniques in Oxetane Chemistry This table summarizes the use of GC and HPLC for the analysis and purification of oxetane-containing compounds.

| Technique | Application | Example Compound/System | Details | Source |

| Gas Chromatography (GC) | Purity Analysis | 3,3'-[Oxybis(methylene)]bis(3-ethyloxetane) | Purity determined to be >98.0% by GC. | |

| GC | Enantioselectivity Analysis | Trifluoroacetylated tetrahydrofurans (from oxetane opening) | Chiral GC analysis used to determine enantiomeric excess (ee). | nih.gov |

| HPLC | Purification | Naphthoquinone-derived oxetane (NQ-Ox) | Purified by direct phase HPLC using dichloromethane/ethyl acetate. | rsc.org |

| HPLC | Purification | Oxetane-grafted somatostatin (B550006) peptide | Purified by HPLC after synthesis. | nih.gov |

| HPLC-MS | Reaction Monitoring | Stapling of thioredoxin with an oxetane graft | Complete conversion confirmed by HPLC-MS analysis. | nih.gov |

Theoretical and Computational Chemistry Studies of 2 2 Bromoethyl Oxetane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of cyclic ethers like oxetane (B1205548). rsc.orgrsc.org Studies on the parent oxetane molecule reveal key features that are foundational to understanding its derivatives.

The reactivity of oxetanes is largely governed by three factors: the basicity of the oxygen atom, the strain of the four-membered ring, and steric effects. toagosei.co.jposti.gov The oxetane ring possesses a significant strain energy of about 107 kJ/mol. toagosei.co.jposti.gov This strain, combined with the basicity of the oxygen atom, makes the ring susceptible to opening, particularly in the presence of acids or electrophiles. rsc.orgtoagosei.co.jp

For 2-(2-bromoethyl)oxetane, the electronic structure would be influenced by the substituent. The bromoethyl group is generally electron-withdrawing, which would be expected to slightly decrease the basicity of the oxetane oxygen compared to the unsubstituted ring. However, the fundamental reactivity pattern, dominated by ring strain, remains.

Calculations on protonated oxetane (an intermediate in acid-catalyzed reactions) show a significant redistribution of charge, making the carbon atoms adjacent to the oxygen highly electrophilic. rsc.orgrsc.org In the case of this compound, the two α-carbons of the ring would be the primary sites for nucleophilic attack. The substituent at the C2 position would sterically and electronically influence which of the two C-O bonds is more likely to break.

Atomic charge calculations using methods like Mulliken, Hirshfeld, and ADCH (Atomic Dipole Moment Corrected Hirshfeld) help to quantify the charge distribution. rsc.org In protonated oxetane, the positive charge is delocalized, but the α-carbons bear a significant partial positive charge, explaining why the oxygen atom of an incoming monomer attacks these sites during polymerization. rsc.org A similar charge distribution is expected for a protonated this compound intermediate.

Table 1: Calculated Properties of Unsubstituted Oxetane This table presents representative data for the parent oxetane molecule from computational studies to provide a baseline for understanding its derivatives.

| Property | Computational Method | Value | Reference |

|---|---|---|---|

| Ring Strain Energy | Calculation | 107 kJ/mol | toagosei.co.jposti.gov |

| C-O Bond Length | X-ray (90 K) | 1.46 Å | acs.org |

| C-C Bond Length | X-ray (90 K) | 1.53 Å | acs.org |

| C-O-C Bond Angle | X-ray (90 K) | 90.2° | acs.org |

| C-C-C Bond Angle | X-ray (90 K) | 84.8° | acs.org |

| Ionization Energy | Calculation | 9.387 eV | aip.org |

Conformational Analysis and Ring Dynamics of Oxetane Derivatives

The oxetane ring is not planar. It adopts a puckered conformation to alleviate the strain from eclipsing interactions that would exist in a planar structure. acs.org This puckering is a dynamic process, and the ring can invert between equivalent puckered conformations. The barrier to this inversion is relatively low.

The introduction of a substituent, such as a 2-bromoethyl group, has a significant impact on the conformational preferences and dynamics of the ring.

Increased Puckering: The substituent increases steric interactions, which generally leads to a more puckered ring compared to the unsubstituted parent molecule. acs.org For instance, X-ray crystallography showed a puckering angle of 16° for the substituted oxetane EDO. acs.org

Conformational Locking: The substituent can create a preference for one puckered conformation over the other, effectively "locking" the ring in a specific geometry. This has been observed in computational studies of other substituted oxetanes, where the substituent preferentially occupies an equatorial position to minimize steric hindrance. acs.org

Side Chain Orientation: In addition to the ring's conformation, the bromoethyl side chain itself has rotational degrees of freedom (dihedral angles) that determine its spatial orientation relative to the ring. The preferred conformation will be the one that minimizes steric clashes and optimizes any non-covalent interactions.

Computational methods like molecular dynamics (MD) simulations and potential energy surface (PES) scans are used to explore these conformational landscapes. core.ac.uk For this compound, one would expect the bromoethyl group to favor an equatorial position on the puckered ring, with the C-Br bond oriented to minimize steric repulsion with the ring hydrogens.

Mechanistic Pathway Simulations for Reactions Involving this compound

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, the most characteristic reaction is ring-opening, which can be initiated by various reagents and conditions.

Cationic Ring-Opening Polymerization: This is a hallmark reaction of oxetanes. wikipedia.org DFT studies have extensively modeled this process for the parent monomer. rsc.orgrsc.orgresearchgate.net The mechanism proceeds as follows:

Initiation: An initiator (e.g., a proton from a superacid or a Lewis acid) activates the oxetane monomer by coordinating to the oxygen atom, forming a tertiary oxonium ion. wikipedia.org

Propagation: A neutral oxetane monomer acts as a nucleophile, with its oxygen atom attacking one of the electrophilic α-carbons of the activated (protonated) oxetane. rsc.orgrsc.org This attack occurs via an Sₙ2 mechanism, leading to ring-opening of the activated monomer and the formation of a new, longer chain with a terminal oxonium ion.

Chain Growth: This process repeats, with the growing polymer chain continuously attacking new monomers. rsc.org

Simulations show that the activation energy for the initial propagation step is very low, indicating that once initiated, polymerization proceeds readily. rsc.orgrsc.org For this compound, the bromoethyl substituent would influence the regioselectivity of the nucleophilic attack. The attack would likely be favored at the C5 carbon (the CH₂ group in the ring not bearing the substituent) to avoid steric hindrance from the bulky bromoethyl group at the C2 position.

Other Ring-Opening Reactions: Computational studies have also explored other ring-opening pathways, such as those initiated by photosensitizers or radical species. nih.govnih.gov For example, DFT calculations on the photochemical cleavage of oxetanes show that the reaction can proceed via different pathways, such as initial C-O or C-C bond scission, depending on the electronic state (singlet or triplet) and the presence of catalysts. nih.govacs.org The thermolysis of oxetane to form ethylene (B1197577) and formaldehyde (B43269) has also been studied, with calculations favoring a stepwise pathway involving diradical intermediates. pku.edu.cn

Prediction of Polymeric Properties from Oxetane Monomer Structure

The properties of a polymer are intrinsically linked to the structure of its constituent monomer units. Computational tools and theoretical models allow for the prediction of these properties before a polymer is ever synthesized. energy.gov

For poly[this compound], the structure of the monomer would lead to the following predicted properties for the resulting polymer:

Chain Structure: The polymer would consist of a polyether backbone with repeating -(CH(CH₂CH₂Br)-CH₂-CH₂-O)- units. The presence of the bulky and polar bromoethyl side chain at every fourth position along the backbone would prevent efficient packing.

Crystallinity: Symmetrically substituted polyoxetanes, like poly(3,3-dimethyloxetane), can be crystalline. wikipedia.org However, the asymmetric substitution in this compound would likely result in an amorphous polymer. wikipedia.org

Thermal Properties: The final properties of the polymer, such as its melting temperature (Tₘ) and glass transition temperature (T₉), depend on the substituent. Halogen substituents are known to increase the melting point of polyoxetanes. wikipedia.org The bromoethyl group would be expected to raise the T₉ compared to unsubstituted polyoxetane due to increased chain stiffness and intermolecular forces (dipole-dipole interactions from the C-Br bond).

Solubility and Chemical Resistance: The polar ether backbone and the polar C-Br bond would influence the polymer's solubility. It would likely be soluble in polar organic solvents. The polyether backbone generally imparts good chemical resistance. rsc.org

Computational approaches, including machine learning models trained on large databases of polymer properties, are emerging as powerful tools to predict material characteristics like glass transition temperature, melt temperature, and mechanical moduli directly from the monomer's molecular structure. energy.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxetane |

| Ethylene |

| Formaldehyde |

| Poly[this compound] |

| Poly(3,3-dimethyloxetane) |

常见问题

Q. What are the optimal conditions for synthesizing 2-(2-Bromoethyl)oxetane?

The synthesis typically involves ring-closing strategies or functionalization of preformed oxetane scaffolds. For example, bromoethyl-substituted oxetanes can be prepared via nucleophilic substitution reactions using oxetane precursors like 3-oxetanone or 2-oxetanemethanol, with bromoethylating agents (e.g., 2-bromoethyl ethyl sulfide) under basic conditions . Key parameters include temperature control (0–25°C), solvent selection (e.g., THF or DCM), and catalysis (e.g., DBU or KCO). Purity (>95%) is verified via H NMR and HPLC .

Q. How can the purity of this compound be validated after synthesis?

Purity assessment requires orthogonal analytical methods:

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy : H NMR (CDCl) to confirm absence of unreacted bromoethylating agents (e.g., δ 3.5–4.0 ppm for oxetane protons) .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 151.00 for CHBrO) .

Q. What safety precautions are critical when handling this compound?

- PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with OSHA-compliant detectors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of oxetane in ring-opening reactions?

The bromoethyl group enhances electrophilicity at the oxetane oxygen, facilitating nucleophilic attacks (e.g., by amines or thiols). For instance, in medicinal chemistry, this moiety enables covalent binding to cysteine residues in target proteins. Kinetic studies show that electron-withdrawing groups (e.g., Br) accelerate ring-opening rates by 2–3× compared to unsubstituted oxetanes .

Q. What strategies mitigate racemization during functionalization of this compound?

Racemization is minimized by:

- Achiral intermediates : Use 3-substituted oxetanes (no stereocenter) for derivatization .

- Low-temperature reactions : Conduct substitutions at ≤0°C to suppress epimerization.

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Q. How can stability issues of this compound under acidic/basic conditions be addressed?

- Acidic conditions : Avoid prolonged exposure to pH < 5, which induces ring-opening via protonation of the oxygen. Stabilize with buffered solutions (pH 6–8).

- Basic conditions : Use mild bases (e.g., EtN) instead of strong bases (e.g., NaOH) to prevent elimination reactions. Monitor degradation by TLC or C NMR .

Q. What analytical methods resolve spectral overlaps in this compound derivatives?

For complex derivatives (e.g., aryl-substituted oxetanes):

Q. How do contradictory reactivity data in literature for bromoethyl-oxetane derivatives arise?

Discrepancies often stem from:

- Solvent effects : Polar aprotic solvents (DMF) vs. non-polar (toluene) alter reaction pathways.

- Catalyst variability : Pd vs. Cu catalysts in cross-coupling reactions yield divergent products.

- Impurity interference : Trace halides (e.g., Cl⁻) from reagents may poison catalysts. Validate results via controlled reproducibility studies .

Q. What decomposition products form under thermal stress, and how are they characterized?

Thermal gravimetric analysis (TGA) at 100–150°C reveals:

- Primary products : HBr gas (detected via FTIR) and ethylene oxide derivatives.

- Secondary products : Polymerized residues (identified by GPC or MALDI-TOF). Mitigate decomposition by storing at ≤-20°C under nitrogen .

Methodological Guidelines

- Experimental design : Prioritize DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent, temperature, catalyst loading) .

- Data validation : Cross-reference spectral data with PubChem or DSSTox entries to confirm structural assignments .

- Safety protocols : Adhere to OSHA HazCom 2012 standards for handling brominated compounds, including emergency eyewash/shower access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。